Methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate
Overview
Description
Methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C11H10N2O3 and its molecular weight is 218.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Research shows that derivatives of 4-oxo-3,4-dihydroquinazolines, like Methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate, are obtained through various synthetic routes. For instance, the heating of arylamides of N-ethoxalylanthranilic acid in acetic acid media in the presence of triethylamine yields ethyl 3-aryl-4-oxo-3,4-dihydroquinazoline-2-carboxylates, which can be further processed to form related compounds (Shemchuk et al., 2010).
- Another study demonstrated the synthesis of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates from the reaction of 3-amino-5,5-dimethylcyclohex-2-enone with methyl esters of acyl(aroyl)pyruvic acids. This showcases the diversity in the synthesis routes for related compounds (Rudenko et al., 2013).
Molecular and Crystal Structure Analysis
- The molecular and crystal structures of compounds similar to this compound are often established using X-ray structural analysis. This is critical in understanding their chemical behavior and potential applications in various fields of research (Rudenko et al., 2012).
Applications in Antibacterial Research
- Some derivatives of 4-oxoquinolines have shown significant antibacterial activities. For example, a series of 6-fluoro-7-substituted-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids with various substituents demonstrated greater in vitro antibacterial activity against Gram-positive organisms compared to Gram-negative organisms (Cooper et al., 1990).
Development of Anticancer Agents
- Some derivatives of quinazolines have been investigated for their potential anticancer activities. For instance, the synthesis of novel quinazolines and their evaluation as inhibitors for methionine synthase has shown promise in the development of anticancer agents, particularly targeting breast and prostate tumor cells (Elfekki et al., 2014).
Synthesis of Novel Derivatives for Biological Applications
- Research into the synthesis of novel derivatives of quinazolines, including those similar to this compound, has been geared towards exploring their biological applications. This includes the study of their antimicrobial, antitubercular, and anti-HIV properties, underscoring the broad potential of these compounds in medicinal chemistry (Sulthana M.T et al., 2019).
Properties
IUPAC Name |
methyl 2-methyl-4-oxo-3H-quinazoline-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-6-12-9-5-7(11(15)16-2)3-4-8(9)10(14)13-6/h3-5H,1-2H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFQNRLWZDAFIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)C(=O)OC)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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